molecular formula C11H23NO2S B2612525 tert-butyl N-(6-sulfanylhexyl)carbamate CAS No. 478691-29-1

tert-butyl N-(6-sulfanylhexyl)carbamate

Cat. No. B2612525
M. Wt: 233.37
InChI Key: UKCPAESMCGEPNP-UHFFFAOYSA-N
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Description

Tert-butyl N-(6-sulfanylhexyl)carbamate, also known as TBHQ, is a synthetic food antioxidant that is commonly added to processed foods to extend their shelf life. It is a type of carbamate, which are useful protecting groups for amines .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, which includes tert-butyl carbamates, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Chemical Reactions Analysis

The Boc group in tert-butyl carbamates is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

Synthesis and Chemical Transformations

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar to tert-butyl N-(6-sulfanylhexyl)carbamate, have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics, resulting in N-(Boc)hydroxylamines. Such chemical transformations highlight their potential as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Synthesis of Amino Protecting Groups

N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), synthesized from commonly used amino protecting groups like N-tert-butoxycarbonyl (Boc), is an example of the application of tert-butyl carbamates in synthesizing amino protecting groups. Such derivatives, upon activation with fluoride ion, react with various electrophiles to yield N-ester type compounds in high yield (Sakaitani & Ohfune, 1990).

Enantioseparation of Amino Acids

tert-Butyl carbamate modified quinine and quinidine-based chiral stationary phases have been used for the enantioseparation of amino acids tagged with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). This demonstrates the role of tert-butyl carbamates in facilitating the separation of amino acid enantiomers (Hellinger, Horak, & Lindner, 2013).

Catalytic Applications

tert-Butyl phenyl sulfoxide, related to tert-butyl carbamates, serves as a precatalyst for generating sulfenate anions under basic conditions, catalyzing coupling reactions in organic synthesis (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Protection of Hydroxyl Groups

tert-Butyl carbamates are important in protecting hydroxyl groups in various chemical syntheses. Such protecting agents combine stability under different conditions with susceptibility to specific removal agents, demonstrating their versatility in organic chemistry (Corey & Venkateswarlu, 1972).

Synthesis of Protected Amino Alcohols

tert-Butanesulfinyl aldimines and ketimines, which can be derived from tert-butyl carbamates, are precursors in synthesizing protected 1,2-amino alcohols. These compounds have high yields and diastereoselectivities, indicating their utility in complex organic syntheses (Tang, Volkman, & Ellman, 2001).

properties

IUPAC Name

tert-butyl N-(6-sulfanylhexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2S/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-15/h15H,4-9H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCPAESMCGEPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(6-sulfanylhexyl)carbamate

CAS RN

478691-29-1
Record name tert-butyl N-(6-sulfanylhexyl)carbamate
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